三硫化二钒

描述

Synthesis Analysis

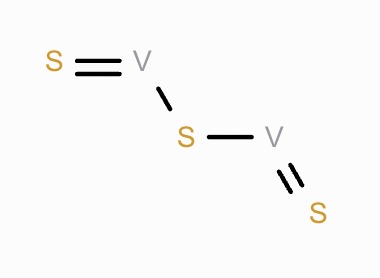

Divanadium complexes with salen ligands have been synthesized to study their reactivity towards dioxygen, suggesting a method for the synthesis of vanadium compounds which may relate to divanadium trisulphide formation (Yamamoto et al., 1996). Another synthesis route involves the creation of divanadium compounds with a triple bond, indicating a pathway for divanadium trisulphide synthesis through reduction processes (Cotton et al., 2003).

Molecular Structure Analysis

The molecular structure of divanadium compounds, particularly those with a V2O3 core, exhibits coordination asymmetry, offering insights into the structure of divanadium trisulphide. These compounds have been synthesized, showing varying structures and redox properties, which are crucial for understanding divanadium trisulphide's molecular configuration (Chatterjee et al., 2008).

Chemical Reactions and Properties

Research into divanadium-substituted phosphotungstates has revealed their catalytic capabilities in sulfoxidation reactions, which could be analogous to reactions involving divanadium trisulphide (Yamaura et al., 2013). Additionally, the reactivity of divanadium sites in silicotungstate with hydroxo compounds provides further understanding of divanadium trisulphide's chemical behavior (Nakagawa et al., 2005).

Physical Properties Analysis

The synthesis of divanadium pentoxide nanorods using a reverse micelle technique demonstrates the potential physical form and properties divanadium trisulphide could exhibit, indicating the versatility and tunability of vanadium sulfide compounds (Pinna et al., 2002).

Chemical Properties Analysis

The catalytic properties of divanadium compounds in oxidative functional group transformations highlight the chemical properties of divanadium trisulphide, especially its role in catalysis and oxidation reactions (Mizuno et al., 2012).

科学研究应用

Catalytic Applications

三硫化二钒作为二钒取代磷钨酸盐的一部分,在氧化反应领域展现出显著的催化效率。一个例子是它在过氧化氢的存在下对硫化物进行高效的砜化反应,展示了其作为均相催化剂在将各种硫化物选择性氧化为砜化物方面的潜力,产率高。这突显了三硫化二钒在化学合成和工业应用中的相关性,其中特定的氧化态至关重要(Yamaura等,2013; Mizuno等,2012)(Yamaura et al., 2013)(Mizuno et al., 2012)。

环境修复

对于与三硫化二钒密切相关的五氧化二钒(V2O5)的研究揭示了其在环境清理中的应用,特别是在从水生系统中去除汞方面。硫化钼,与其具有相似的硫化物化学性质,已被证明能够高效地捕获汞,暗示了三硫化二钒化合物在环境修复工作中的潜在途径(Ai等,2016)(Ai et al., 2016)。

纳米技术

通过反胶囊技术合成的三硫化二钒纳米棒展示了钒硫化物在纳米技术中的多功能性。这些纳米棒已被广泛表征,展示了由于其独特的结构特性,它们在催化、能量存储和电子学方面的潜在应用(Pinna等,2002; Pinna等,2003)(Pinna et al., 2002)(Pinna et al., 2003)。

化学合成和分析

三硫化二钒化合物在化学合成中的作用延伸到了对二氮化物固定的新方法的发展。涉及二钒和三胺基胺配体的配合物已经显示出在合成氨方面取得了有希望的结果,这是对工业应用和理解自然中氮固定的过程都至关重要的(Kokubo等,2018)(Kokubo et al., 2018)。

蛋白质后转录修饰

包括由二钒相互作用形成的三硫化物在内的三硫化物已被研究用于其在抗体中作为后转录修饰的存在。这项研究揭示了三硫化键的生物学相关性及其在生物技术和制药开发中的潜在影响(Gu等,2010)(Gu et al., 2010)。

属性

IUPAC Name |

vanadium;pentasulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2V/q5*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAXCNXRGXZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[S-2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

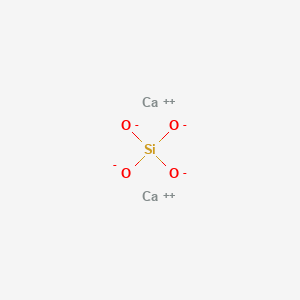

Molecular Formula |

S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium sulfide | |

CAS RN |

1315-03-3, 11130-24-8 | |

| Record name | Vanadium trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divanadium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。